N-benzhydryl-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide
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Overview
Description
N-benzhydryl-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzhydryl group and a sulfonyl imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Sulfonylation: The imidazole ring is then sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzhydryl group with the sulfonyl imidazole-substituted piperidine under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .
Scientific Research Applications
N-benzhydryl-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzhydryl-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl imidazole moiety can act as a pharmacophore, binding to active sites and modulating biological activity . The benzhydryl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
N-benzhydryl-4-((1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide: Lacks the methyl group on the imidazole ring.
N-benzhydryl-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine: Lacks the carboxamide group.
Uniqueness
N-benzhydryl-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide is unique due to the presence of both the benzhydryl and sulfonyl imidazole moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-benzhydryl-4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-26-17-14-24-23(26)31(29,30)20-12-15-27(16-13-20)22(28)25-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,17,20-21H,12-13,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVHIAYIFACCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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